molecular formula C25H26N4O B11030991 N-[(4-Benzhydryl-piperazin-1-yl)-imino-methyl]-benzamide

N-[(4-Benzhydryl-piperazin-1-yl)-imino-methyl]-benzamide

Cat. No.: B11030991
M. Wt: 398.5 g/mol
InChI Key: NDQXCKYZVUDLHT-UHFFFAOYSA-N
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Description

N-[(4-BENZHYDRYLPIPERAZINO)(IMINO)METHYL]BENZAMIDE is a complex organic compound that features a piperazine ring substituted with benzhydryl and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-BENZHYDRYLPIPERAZINO)(IMINO)METHYL]BENZAMIDE typically involves the reaction of benzhydrylpiperazine with benzamide under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-BENZHYDRYLPIPERAZINO)(IMINO)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[(4-BENZHYDRYLPIPERAZINO)(IMINO)METHYL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-BENZHYDRYLPIPERAZINO)(IMINO)METHYL]BENZAMIDE involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved could include signal transduction pathways or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-BENZHYDRYLPIPERAZINO)(IMINO)METHYL]BENZAMIDE is unique due to its specific combination of benzhydryl and benzamide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H26N4O

Molecular Weight

398.5 g/mol

IUPAC Name

N-[amino-(4-benzhydrylpiperazin-1-yl)methylidene]benzamide

InChI

InChI=1S/C25H26N4O/c26-25(27-24(30)22-14-8-3-9-15-22)29-18-16-28(17-19-29)23(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-15,23H,16-19H2,(H2,26,27,30)

InChI Key

NDQXCKYZVUDLHT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=NC(=O)C4=CC=CC=C4)N

Origin of Product

United States

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